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Compound of Interest

4-Methylquinoline-3-carboxylic
Compound Name:

acid
CAS No.: 103907-10-4
Cat. No.: B564766

Get Quote

Executive Summary & Scientific Context

4-Methylquinoline-3-carboxylic acid (CAS: 103907-10-4) is a highly valued heterocyclic
building block utilized extensively in the synthesis of advanced active pharmaceutical
ingredients (APIs), including potent MALT1 and NaV1.8 inhibitors . As a critical intermediate, its
purity and structural integrity directly dictate the yield and safety profile of downstream amide-
coupling reactions.

This application note provides a definitive, self-validating analytical framework for the
characterization of 4-Methylquinoline-3-carboxylic acid. Because the molecule is amphoteric
—possessing both a basic quinoline nitrogen and an acidic carboxylic moiety—it presents
unique analytical challenges, such as zwitterion-induced peak tailing in chromatography and
poor solubility in standard non-polar spectroscopic solvents. The protocols detailed herein are
engineered to overcome these physicochemical hurdles .
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Physicochemical Profile

Understanding the baseline molecular properties is the first step in designing a robust
analytical methodology.

Property Value | Description

Chemical Name 4-Methylquinoline-3-carboxylic acid

CAS Number 103907-10-4

Molecular Formula C11HaNO:2

Monoisotopic Mass 187.0633 Da

Appearance Off-white to pale yellow crystalline powder

Soluble in DMSO, DMF; sparingly soluble in

Solubility
H20, CHCIz

Analytical Workflow Architecture

The characterization of this intermediate requires an orthogonal approach, combining
chromatographic resolution with high-fidelity spectroscopic techniques.
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Figure 1: Multi-modal analytical characterization workflow for 4-Methylquinoline-3-carboxylic
acid.

Detailed Methodologies & Protocols
Protocol A: Chromatographic Purity via RP-HPLC-UV

Expertise & Causality: At a neutral pH, 4-Methylquinoline-3-carboxylic acid exists in a
zwitterionic equilibrium, which interacts unpredictably with residual silanols on standard C18
stationary phases, causing severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) in
the mobile phase, the system pH is driven down to ~2.0. This fully protonates the carboxylic
acid (suppressing its ionization) and the quinoline nitrogen. The TFA anion then acts as a
hydrophobic ion-pairing agent for the protonated nitrogen, ensuring sharp, symmetrical peaks
and highly reproducible retention times.
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Figure 2: Effect of acidic mobile phase (TFA) on the chromatographic retention of the analyte.
Step-by-Step Execution:

e Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Initial Mobile Phase (1.0
mg/mL). Sonicate for 5 minutes. Dilute 1:10 to achieve a working concentration of 0.1
mg/mL.

¢ Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6
mm, 3.5 um) to further minimize secondary silanol interactions.

¢ [nstrument Parameters:

o Flow Rate: 1.0 mL/min
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o Column Temperature: 35°C
o Detection Wavelength: 254 nm (optimal for the conjugated quinoline chromophore)
o Injection Volume: 5 uL

Table 1: RP-HPLC Gradient Program

Time (min) % Mc-)bile Phase A (0.1% % Mc-)bile Phase B (0.1%
TFA in H20) TFA in MeCN)

0.0 95 c

2.0 95 c

12.0 10 %

14.0 10 %

14.1 95 c

18.0 95 c

Self-Validating System Suitability Test (SST): Before analyzing unknown batches, inject the 0.1
mg/mL standard six times. The run is only valid if:

e Retention Time %RSD is < 1.0%.
e Peak Tailing Factor (

) is between 0.95 and 1.20.

e Theoretical Plates (

) > 8,000.

Protocol B: Structural Elucidation via 1D & 2D NMR
Spectroscopy
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Expertise & Causality: The strong intermolecular hydrogen bonding between the carboxylic
acid and the quinoline nitrogen makes this compound highly insoluble in Chloroform-d (CDCIs).
Dimethyl sulfoxide-de (DMSO-ds) must be used; its strong hydrogen-bond accepting nature
breaks the analyte's self-association, yielding sharp, well-resolved resonances and preventing
signal broadening .

Step-by-Step Execution:

o Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-ds
containing 0.03% v/v Tetramethylsilane (TMS).

e Acquisition: Acquire *H NMR at 400 MHz (minimum 16 scans) and 3C NMR at 100 MHz
(minimum 512 scans).

o Self-Validating Calibration: Ensure the TMS internal standard is set exactly to 0.00 ppm.
Validate the solvent residual quintet is centered precisely at 2.50 ppm (*H) and the septet at
39.52 ppm (3C).

Table 2: Expected *H NMR (400 MHz, DMSO-ds) Assignments
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Assignment /

Chemical Shift e .
Multiplicity Integration Structural
(ppm) :
Causality
-COOH (Highly
~13.50 s (broad) 1H deshielded,
exchanges with D20)
H-2 (Deshielded by
9.05 S 1H adjacent N and
carboxylate)
d(
8.15 1H H-8 (Aromatic ring)
= 8.4 Hz)
d(
8.05 1H H-5 (Aromatic ring)
= 8.4 Hz)
t(
7.85 1H H-7 (Aromatic ring)
=7.6 Hz)
t(
7.70 1H H-6 (Aromatic ring)
=7.6 Hz)

4-CHs (Aliphatic,
2.85 S 3H shifted downfield by

ring current)

Protocol C: Mass Confirmation via HR-LC-MS (ESI-TOF)

Expertise & Causality: Electrospray lonization (ESI) in positive mode is highly efficient for this
molecule due to the readily protonated quinoline nitrogen. High-resolution Time-of-Flight (TOF)
mass spectrometry is required to differentiate the target compound from isobaric impurities.

Step-by-Step Execution:

 lonization Mode: ESI Positive (
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)

o Capillary Voltage: 3.5 kV.
e Desolvation Gas: N2 at 400°C, 800 L/hr.

o Self-Validating Check: The theoretical exact mass for [M+H]* (C11H10NO2%) is 188.0711 m/z.
The instrument must be calibrated with Leucine Enkephalin to ensure a mass accuracy error
of < 3 ppm.

Protocol D: Functional Group Verification via ATR-FTIR

Expertise & Causality: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr
pellet transmission. KBr is hygroscopic, and absorbed water creates a massive broad band at
3400 cm~1, which masks the critical O-H stretch of the carboxylic acid. ATR allows direct
analysis of the neat crystalline powder, preserving the native hydrogen-bonded state of the
solid.

Table 3: Diagnostic ATR-FTIR Frequencies

Wavenumber (cm~12) Functional Group Vibration Mode

Broad stretching (hydrogen-

3100 - 2800 Carboxylic Acid O-H bonded)

1695 - 1680 Carboxylic Acid C=0 Strong stretching

1610, 1570 Quinoline Ring C=C, C=N Aromatic skeletal stretching

1250 - 1200 C-0 Stretching
References

e US Patent US11248007B2: Inhibitors of MALT1 and uses thereof. Google Patents.
Describes the utilization of 4-Methylquinoline-3-carboxylic acid as a key starting material
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¢ To cite this document: BenchChem. [Application Note: Comprehensive Analytical
Characterization of 4-Methylquinoline-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b564766/docs#application-note-
comprehensive-analytical-characterization-of-4-methylquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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